molecular formula C8H4LiNO2S B2782581 Lithium;1,3-benzothiazole-2-carboxylate CAS No. 1359706-28-7

Lithium;1,3-benzothiazole-2-carboxylate

Cat. No.: B2782581
CAS No.: 1359706-28-7
M. Wt: 185.13
InChI Key: UUVDQMYRPUHXPB-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C8H4LiNO2S and a molecular weight of 185.13. The benzothiazole moiety is a key structural component in various biologically active compounds, making LiBTC a valuable subject of study in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1,3-benzothiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with diethyl oxalate, followed by hydrolysis and subsequent reaction with lithium salts . The process can be summarized as follows:

    Cyclocondensation: 2-aminothiophenol reacts with diethyl oxalate to form ethyl benzothiazole-2-carboxylate.

    Hydrolysis: The ethyl ester is hydrolyzed to yield benzothiazole-2-carboxylic acid.

    Lithiation: The carboxylic acid is then reacted with lithium hydroxide or lithium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often employ green chemistry principles, such as using environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol or dioxane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzothiazole sulfoxides, while reduction with lithium aluminum hydride can produce benzothiazole thiols .

Scientific Research Applications

Lithium;1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and antimicrobial properties.

    Medicine: Research into its potential therapeutic applications includes its use as an antitumor and antimicrobial agent.

    Industry: this compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Lithium;1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. The benzothiazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the compound’s ability to form coordination complexes with metal ions, which can disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium;1,3-benzothiazole-2-carboxylate include:

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole sulfoxides: Oxidized derivatives with distinct chemical properties.

    Benzothiazole thiols: Reduced derivatives used in different chemical applications.

Uniqueness

This compound is unique due to its lithium coordination, which imparts specific electronic and structural properties not found in other benzothiazole derivatives. This uniqueness makes it particularly valuable in the development of new materials and in medicinal chemistry.

Biological Activity

Lithium;1,3-benzothiazole-2-carboxylate is a lithium salt derived from 1,3-benzothiazole-2-carboxylic acid. This compound has garnered attention for its significant biological activity, particularly in the fields of pharmacology and biochemistry. Its unique structure, which includes a benzothiazole ring and a carboxylate group, enhances its reactivity and solubility, making it a versatile candidate for various applications.

  • Molecular Formula : C9H6LiN1O2S1
  • Molecular Weight : Approximately 253.2 g/mol
  • Structure : The compound features a bicyclic structure containing both sulfur and nitrogen atoms.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It interacts with key enzymes involved in bacterial metabolism, showing potential as an antibacterial agent. For example, studies have indicated that derivatives of benzothiazole can inhibit enzymes critical for bacterial growth and replication .
  • Neurotransmitter Modulation : The lithium ion present in the compound influences neurotransmitter signaling pathways, which may contribute to its therapeutic effects in neurological disorders.
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound:

  • In vitro tests revealed that this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL against Enterococcus faecalis and Staphylococcus aureus, indicating strong antibacterial activity .
  • The compound also inhibited biofilm formation in these bacterial strains at concentrations below its MIC, suggesting its utility in preventing bacterial colonization .

Neuroprotective Effects

Research into the neuroprotective effects of this compound has shown promising results:

  • Preliminary studies suggest that the compound may have therapeutic implications for treating neurological disorders due to its ability to modulate neurotransmitter systems. This modulation could lead to improved mood stabilization and cognitive function in affected individuals .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntibacterial ActivityNeuroprotective PotentialReference
This compoundHighModerate
Lithium;5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylateModerateHigh
Benzothiazole derivativesVariableLow

Properties

IUPAC Name

lithium;1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSIWUUOKQHBHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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